2-(m-Chlorophenyl)thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJRCRMLQIRLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875791 | |

| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60980-82-7 | |

| Record name | Thiazolidine, 2-(m-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(m-Chlorophenyl)thiazolidine

Abstract

The thiazolidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow for diverse biological activities, ranging from antimicrobial to anticancer effects.[2][3] This guide provides an in-depth technical overview of the essential physicochemical properties of a specific analog, 2-(m-Chlorophenyl)thiazolidine. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes known information for the compound and its close analogs, explains the profound impact of each property on drug behavior, and provides validated, step-by-step experimental protocols for their determination. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules, thereby accelerating the drug discovery and development process.

Introduction and Molecular Identity

Thiazolidine and its derivatives are fundamental building blocks in the synthesis of biologically active compounds.[1] The five-membered ring containing both sulfur and nitrogen atoms provides a versatile template for chemical modification, influencing properties like receptor binding, metabolic stability, and bioavailability. The subject of this guide, this compound, incorporates a meta-substituted chlorophenyl group at the C2 position. This substitution is critical, as the chlorine atom's electronegativity and steric bulk can significantly modulate the molecule's interaction with biological targets and its overall physicochemical profile.

A precise understanding of these properties is not merely academic; it is the bedrock of rational drug design, enabling predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

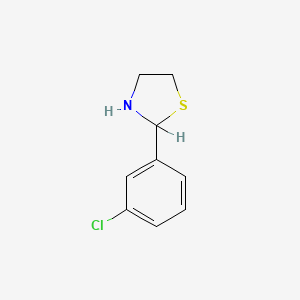

Figure 1: Molecular Structure of this compound.

Core Physicochemical Properties

This section details the most critical physicochemical parameters for this compound. For each property, we discuss its relevance in a drug development context and provide a robust protocol for its experimental determination.

Molecular Formula and Weight

These fundamental properties are the starting point for all analytical and stoichiometric calculations. They are determined directly from the chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNS | PubChem CID 108528[4] |

| Molecular Weight | 199.70 g/mol | Calculated |

| Monoisotopic Mass | 199.02225 Da | PubChemLite[5] |

Expert Insight: While molecular weight is a simple calculation, the monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), which is the gold standard for confirming elemental composition during chemical synthesis.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADME properties. It governs membrane permeability, plasma protein binding, and volume of distribution. The partition coefficient (LogP) is the most common measure.

| Parameter | Value | Method | Source |

| XlogP (Predicted) | 2.1 | Computational | PubChemLite (for p-chloro isomer)[5] |

Causality Behind Experimental Choice: While computational models provide a useful starting point, they may not accurately capture all intramolecular interactions that influence lipophilicity. Therefore, experimental determination is essential for lead optimization. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen for its high throughput, reproducibility, and minimal sample consumption compared to the traditional shake-flask method.

Experimental Protocol: LogP Determination by RP-HPLC

-

System Preparation: Use a C18 column equilibrated with a mobile phase of acetonitrile and water. Ensure the system is stable with a consistent baseline.

-

Standard Selection: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound (e.g., uracil, toluene, naphthalene).

-

Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of ~1 mg/mL.

-

Chromatographic Run: Inject the standards and the test sample. Elute using an isocratic mobile phase composition (e.g., 50:50 acetonitrile:water). Record the retention time (t_R) for each compound. The retention time of an unretained compound (t_0) is typically determined using uracil.

-

Calculation:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) for the standards against their known LogP values.

-

Perform a linear regression on the standard curve.

-

Using the log(k) value of this compound, interpolate its LogP from the regression equation.

-

-

System Validation: The correlation coefficient (r²) of the standard curve should be >0.98 for the results to be considered valid.

Aqueous Solubility

Solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. For thiazolidine derivatives, solubility can vary widely based on substituents.[6]

Causality Behind Experimental Choice: The shake-flask method is the definitive "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium. This provides the most thermodynamically relevant and reliable data for regulatory submissions and biopharmaceutical modeling.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

Validation: The presence of remaining solid in the vial after equilibration is essential to confirm that a saturated solution was achieved. The experiment should be run in triplicate to ensure reproducibility.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. This is paramount, as the ionization state affects solubility, permeability, and receptor binding. The thiazolidine ring contains a secondary amine, which is basic and will be protonated at low pH.[7]

Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa. It relies on a fundamental physicochemical principle—the change in pH upon addition of a titrant—making it a self-validating and highly reliable technique.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.

-

Titration Setup: Use a calibrated pH meter with a precision electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (25°C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the base has been neutralized).

-

-

Validation: The titration curve should be sigmoidal and well-defined. The experiment should be repeated to ensure the pKa value is consistent within ±0.1 pH units.

Spectroscopic and Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach ensures a comprehensive and validated structural assignment. The workflow below represents a self-validating system where each step provides complementary information to build a complete analytical picture.

Figure 2: A validated workflow for the synthesis and characterization of thiazolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expected signals would include multiplets for the aromatic protons of the m-chlorophenyl ring, a singlet or multiplet for the proton at the C2 position, and distinct signals for the two sets of diastereotopic methylene protons (C4 and C5) of the thiazolidine ring. The N-H proton may appear as a broad singlet.[8]

-

¹³C NMR: The spectrum would confirm the number of unique carbon atoms. Key signals would include those for the aromatic carbons, the C2 carbon (aminal carbon), and the C4 and C5 methylene carbons of the thiazolidine ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of key functional groups.

-

N-H Stretch: A moderate absorption is expected around 3200-3300 cm⁻¹.[9]

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.

-

C-N Stretch: Expected in the 1150-1250 cm⁻¹ region.

-

C-S Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ range.

-

C-Cl Stretch: A strong band is expected in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which offers clues about the molecule's structure and stability.

-

Electrospray Ionization (ESI): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental formula (C₉H₁₀ClNS), which is a critical criterion for publication and patenting.[8]

References

-

Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Scientific Reports. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2022). Molecules. [Link]

-

PubChem. (n.d.). Thiazolidine, 2-(M-chlorophenyl)-. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). Molecules. [Link]

-

Design, synthesis, characterization and biological evaluation of 3- (4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)- yl)phenyl)-2-aryl 1,3-thiazolidin-4-ones as a new class of antimicrobial agents. (2018). SlideShare. [Link]

-

Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2022). Molecules. [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). Molecules. [Link]

-

molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (n.d.). Semantic Scholar. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenyl)thiazolidine (C9H10ClNS). Retrieved from [Link]

-

Solubility for different thiazolidine-2-carboxylic acid derivatives,... (n.d.). ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenyl)-2-methyl-1,3-thiazolidine. Retrieved from [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). ChemistrySelect. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2023). Pharmaceuticals. [Link]

-

Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2023). International Journal for Multidisciplinary Research. [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). ACS Omega. [Link]

-

Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors. (2024). Bioorganic Chemistry. [Link]

-

PubChem. (n.d.). Thiazolidine. Retrieved from [Link]

-

Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. (2015). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). Molecules. [Link]

-

PubChem. (n.d.). 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2015). Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiazolidine, 2-(M-chlorophenyl) | C9H10ClNS | CID 108528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(4-chlorophenyl)thiazolidine (C9H10ClNS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Thiazolidine | C3H7NS | CID 10444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. connectjournals.com [connectjournals.com]

Spectroscopic Characterization of 2-(m-Chlorophenyl)thiazolidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(m-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is a synthesis of established spectroscopic principles and data from closely related analogues, providing a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound

Thiazolidine derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents.[1] The introduction of a substituted aryl group at the 2-position, such as the m-chlorophenyl moiety, can significantly influence the biological activity of the molecule. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where subtle structural variations can lead to profound differences in efficacy and safety. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signatures of this compound and the experimental protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the thiazolidine ring and the m-chlorophenyl group. The thiazolidine ring protons, in particular, often exhibit complex splitting patterns due to their diastereotopic nature.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (methine) | ~ 5.5 - 6.0 | Singlet or Triplet | - |

| H-4 (methylene) | ~ 3.0 - 3.5 | Multiplet | - |

| H-5 (methylene) | ~ 3.8 - 4.2 | Multiplet | - |

| NH | Broad singlet | - | |

| Aromatic H | ~ 7.2 - 7.5 | Multiplet | - |

Interpretation and Rationale:

-

H-2 (Methine Proton): This proton is situated between a nitrogen and a sulfur atom and is attached to a carbon bearing the m-chlorophenyl group. Its chemical shift is expected to be significantly downfield due to the electronegativity of the adjacent heteroatoms. The multiplicity will depend on the coupling with the vicinal H-4 protons. In some instances, due to rapid conformational exchange or specific dihedral angles, it may appear as a singlet.[2]

-

H-4 and H-5 (Methylene Protons): The protons on the C-4 and C-5 carbons of the thiazolidine ring are diastereotopic and are expected to appear as complex multiplets. They form an ABX or a more complex spin system with each other and with the H-2 proton.[3]

-

NH Proton: The proton attached to the nitrogen atom will typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.

-

Aromatic Protons: The protons on the m-chlorophenyl ring will resonate in the aromatic region (δ 7.2-7.5 ppm) and will exhibit a complex multiplet pattern characteristic of a meta-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (methine) | ~ 60 - 70 |

| C-4 (methylene) | ~ 30 - 40 |

| C-5 (methylene) | ~ 50 - 60 |

| Aromatic C (C-Cl) | ~ 134 - 136 |

| Aromatic C | ~ 125 - 131 |

Interpretation and Rationale:

-

C-2: This carbon, bonded to both nitrogen and sulfur, will be the most deshielded of the aliphatic carbons.

-

C-4 and C-5: The chemical shifts of these methylene carbons are typical for a saturated heterocyclic system.

-

Aromatic Carbons: The carbon atom directly attached to the chlorine atom (C-Cl) will have a characteristic chemical shift around 134-136 ppm. The other aromatic carbons will appear in the expected range of δ 125-131 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 - 3400 | N-H stretch | Secondary amine (thiazolidine) |

| ~ 3000 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 2960 | C-H stretch | Aliphatic (CH₂) |

| ~ 1560 - 1600 | C=C stretch | Aromatic ring |

| ~ 1000 - 1100 | C-N stretch | Amine |

| ~ 700 - 800 | C-Cl stretch | Aryl halide |

| ~ 600 - 700 | C-S stretch | Thioether |

Interpretation and Rationale:

-

N-H Stretch: A characteristic absorption band for the secondary amine in the thiazolidine ring is expected in the region of 3300-3400 cm⁻¹.

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic protons.

-

Aromatic C=C Stretch: The presence of the m-chlorophenyl group will be indicated by one or more sharp absorption bands in the 1560-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrometry Data (EI)

| m/z | Interpretation |

| ~ 199/201 | Molecular ion [M]⁺ (with isotopic pattern for Cl) |

| ~ 111/113 | [Cl-C₆H₄]⁺ fragment |

| ~ 88 | [C₃H₆NS]⁺ fragment (thiazolidine ring fragment) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak will be observed.

-

Fragmentation Pattern: The molecule is expected to fragment at the bond between the thiazolidine ring and the m-chlorophenyl group. This will lead to the formation of a chlorophenyl cation and a thiazolidine ring fragment. The fragmentation pattern of thiazolidine derivatives can be complex and may involve rearrangements.[5][6]

Illustrative Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal information that, when taken together, allows for unambiguous structure confirmation. The experimental protocols described are standard methodologies that can be readily implemented in a well-equipped analytical laboratory. This guide serves as a valuable resource for scientists working with this and related heterocyclic compounds, facilitating their research and development efforts.

References

- Abbas Z.M., Rumez R.M. Synthesis, Characterization and screening of antimicrobial activity for some new Schiff bases and thiazolidinone derivatives derived from aromatic carboxylic acid. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.]. 2025. V. 68. N 7. P. 27-34.

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

-

Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]

-

Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

2,4-Thiazolidinedione - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione (5a). (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

University of Thi-Qar Journal Vol.12 No.3 SEP 2017 - Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ –Lactams. (n.d.). Retrieved January 18, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 18, 2026, from [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | C15H12ClNOS - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

The simulated absorption spectra of thiazolidine derivatives (A2–9) - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Thiazolidinedione Compound Library - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

(2E)-N-(4-chlorophenyl)-2-{[(E)-phenylmethyl]imino}-1,3-thiazolidine-3-carboxamide. (n.d.). Retrieved January 18, 2026, from [Link]

-

Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino) thiazolidin-4-one Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

4,5-Thiazolidinedione, 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethylidene)- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

3D QSAR analysis of 2-(substituted aryl)-thiazolidine-4-carboxamides as potent antitubercular agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (n.d.). Retrieved January 18, 2026, from [Link]

-

Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application - MedCrave online. (n.d.). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-(3-Chlorophenyl)-2-pyridin-2-yl-1,3-thiazolidin-4-one - Optional[FTIR] - Spectrum. (n.d.). Retrieved January 18, 2026, from [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione - Biointerface Research in Applied Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.ru [sci-hub.ru]

- 3. jutq.utq.edu.iq [jutq.utq.edu.iq]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Thiazolidine Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Substituted Thiazolidine Compounds

Heterocyclic compounds form the bedrock of medicinal chemistry, with an estimated 85% of biologically active chemical entities containing at least one heterocyclic ring.[1] Among these, the thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its non-aromatic nature provides a flexible three-dimensional geometry that is highly amenable to forming specific, high-affinity interactions with a multitude of biological targets. This structural versatility is the primary reason for the vast and diverse pharmacological activities exhibited by its derivatives.

Thiazolidine-based compounds, particularly the oxidized forms such as 2,4-thiazolidinediones (TZDs), have given rise to blockbuster drugs like the antidiabetic "glitazones" (e.g., Pioglitazone, Rosiglitazone), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] Beyond diabetes, the thiazolidine nucleus is a core component in compounds demonstrating potent antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the discovery and synthesis of novel substituted thiazolidine compounds. It moves beyond simple recitation of protocols to explain the underlying chemical principles and strategic rationale that drive experimental design. We will delve into the synthesis of the core scaffold, strategies for molecular diversification through substitution, and the critical workflows for structural characterization and biological validation, thereby providing a holistic view of the journey from molecular concept to potential therapeutic lead.

Part 1: Forging the Core - Foundational Synthetic Strategies for the Thiazolidine Ring

Rationale: The construction of the thiazolidine ring is the foundational step upon which all subsequent diversification depends. The choice of synthetic route is dictated by factors such as the desired substitution pattern on the core itself (e.g., 4-thiazolidinones vs. 2,4-thiazolidinediones), desired yield, scalability, and reaction conditions. The most robust and widely adopted methods involve the cyclocondensation of reactants that provide the requisite sulfur, nitrogen, and carbon atoms.

Primary Protocol: Synthesis of the 2,4-Thiazolidinedione (TZD) Core

The reaction between thiourea and an α-haloacetic acid is a classic, efficient, and cost-effective method for producing the 2,4-thiazolidinedione (TZD) nucleus, a key intermediate for many biologically active compounds.[1]

Causality Behind Experimental Choices:

-

Thiourea: Serves as the source for both the nitrogen atom at position 3 and the sulfur atom at position 1.

-

Monochloroacetic Acid: Provides the three-carbon backbone, including the two carbonyl carbons (C2 and C4) and the methylene carbon (C5). The chlorine atom acts as a leaving group.

-

Solvent (Water): Water is an excellent, environmentally benign solvent for this reaction, facilitating the dissolution of the reactants and the acidic hydrolysis of the intermediate.[7]

-

Heating/Microwave Irradiation: The reaction requires energy input to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and hydrolysis steps. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times (from hours to minutes) and often improving yields through efficient and uniform heating.[1][7]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione [1][7]

-

Reactant Preparation: In a 15 mL microwave pressure vial equipped with a magnetic stir bar, combine thiourea (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol).

-

Solvent Addition: Add 8 mL of deionized water to the vial.

-

Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes (with a 2-minute ramp time).

-

Intermediate Formation: After the initial irradiation, cool the reaction mixture in an ice bath. The intermediate, 2-imino-4-thiazolidinone, will precipitate. Collect this intermediate by vacuum filtration.

-

Hydrolysis: Resuspend the collected 2-imino-4-thiazolidinone intermediate in 10 mL of 2M hydrochloric acid.

-

Final Cyclization: Irradiate the suspension in the microwave synthesizer at 120 °C for 5 minutes.

-

Isolation and Purification: Cool the reaction vessel to room temperature. The 2,4-thiazolidinedione product will crystallize. Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often obtained in high purity (>80% yield) without the need for further purification.[1]

Reaction Mechanism Visualization:

The synthesis proceeds via an initial S-alkylation (SN2 reaction) of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis of the imino group to yield the final dione product.[1]

Caption: Mechanism for TZD core synthesis.

Part 2: Engineering Functionality - Strategies for Molecular Diversification

Rationale: The therapeutic potential of the thiazolidine scaffold is unlocked by introducing diverse substituents at key positions, primarily the active methylene group at C5 and the nitrogen atom at N3.[8] These modifications directly influence the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and binding affinity for specific biological targets. Structure-Activity Relationship (SAR) studies rely on the systematic synthesis of libraries of these derivatives.[9][10]

Strategy 1: C5-Arylidene Derivatives via Knoevenagel Condensation

This is the most prevalent strategy for introducing diversity at the C5 position. The methylene protons at C5 are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making them susceptible to deprotonation and subsequent condensation with aldehydes.[11]

Causality Behind Experimental Choices:

-

Aldehyde: The choice of aldehyde directly determines the substituent introduced at the C5 position. A vast commercial library of aldehydes allows for extensive exploration of chemical space.

-

Catalyst (Piperidine/Methylamine): A base catalyst is required to deprotonate the C5 methylene group, generating the nucleophilic carbanion that initiates the condensation. Piperidine is a common and effective catalyst for this transformation.[7]

-

Solvent (Ethanol/Toluene): The solvent must be capable of dissolving the reactants and is often chosen to allow for azeotropic removal of water, which drives the reaction equilibrium towards the product.

Experimental Protocol: Synthesis of 5-Benzylidene-2,4-thiazolidinedione [7]

-

Reactant Setup: In a Synthware pressure vial equipped with a stir bar, add 2,4-thiazolidinedione (1.00 mmol), the desired benzaldehyde (1.00 mmol), and silica gel (200 mg).

-

Solvent and Catalyst: Add 2 mL of toluene, followed by 5 drops (~0.25 mL) each of acetic acid and piperidine.

-

Microwave Reaction: Seal the vial and irradiate in a microwave synthesizer for 25 minutes at 110 °C and 300 W.

-

Work-up: After cooling, dilute the reaction mixture with 4 mL of water and precipitate the product by cooling on ice for 15 minutes.

-

Purification: Remove the silica gel by vacuum filtration, washing it with hot methanol. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from ethanol or purification by column chromatography can be used to obtain the pure 5-arylidene derivative.

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Structure-activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(m-Chlorophenyl)thiazolidine: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(m-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. We delve into its core physicochemical properties, including its definitive CAS number and molecular structure. A detailed, exemplar synthetic protocol is presented, grounded in established chemical principles for the formation of the thiazolidine ring system. The narrative synthesizes current understanding of the broader class of substituted thiazolidines, exploring their well-documented biological activities and potential as scaffolds in modern drug discovery. This document serves as a foundational resource for researchers investigating this and related compounds for therapeutic applications.

Introduction to the Thiazolidine Scaffold

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] It is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom.[2][3] The versatility of the thiazolidine nucleus lies in its amenability to substitution at various positions, which allows for the fine-tuning of its pharmacological properties.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects.[2][4]

The introduction of a substituted phenyl ring, such as the m-chlorophenyl group, at the 2-position can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with biological targets.[1] This guide focuses specifically on this compound, providing essential technical data and contextual insights for its application in research and development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in scientific research. This compound is registered under a specific CAS number and possesses distinct molecular properties that define its chemical identity.

Molecular Structure:

The structure consists of a central thiazolidine ring attached at the second carbon to a chlorophenyl group, with the chlorine atom at the meta (3-position) of the phenyl ring.

| Identifier | Value | Source |

| Compound Name | This compound | [5][6] |

| CAS Number | 60980-82-7 | [5] |

| Molecular Formula | C₉H₁₀ClNS | [5][6] |

| Molecular Weight | 199.70 g/mol | [5][6] |

| InChI Key | VLJRCRMLQIRLLA-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1CSCN1C2=CC(=CC=C2)Cl | N/A |

Synthesis and Characterization

The synthesis of 2-substituted thiazolidines is typically achieved through a cyclocondensation reaction. This well-established method involves the reaction of an aldehyde or ketone with a compound containing both an amino group and a thiol group.

Synthetic Rationale

For this compound, the logical synthetic pathway is the condensation of 3-chlorobenzaldehyde with cysteamine (2-aminoethanethiol). The reaction proceeds via the formation of an intermediate Schiff base (imine) between the aldehyde's carbonyl group and cysteamine's amino group. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to the formation of the stable five-membered thiazolidine ring. This approach is efficient and provides a direct route to the desired product.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the presence of aromatic and aliphatic protons and carbons, and their specific chemical environments and connectivities, confirming the ring structure and substitution pattern.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition (C₉H₁₀ClNS).[5]

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups present in the molecule.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively published, the broader class of thiazolidine and thiazolidinone derivatives is a subject of intense study in drug discovery.[2][4]

-

Antimicrobial Activity: Many thiazolidinone derivatives, particularly those with halogenated phenyl rings, have shown potent antibacterial and antifungal activity.[1][4] The mechanism is often attributed to the inhibition of essential microbial enzymes.

-

Anticancer Potential: The thiazolidinone scaffold is a key component of several anticancer agents.[7] These compounds can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The substitution pattern on the phenyl ring is critical for modulating this activity.[1][7]

-

Anti-inflammatory Effects: Certain thiazolidine derivatives have been investigated as anti-inflammatory agents, demonstrating the scaffold's potential to interact with targets in inflammatory pathways.[2]

-

Antidiabetic Properties: The thiazolidinedione (TZD) subclass, which features two carbonyl groups on the ring, famously includes antidiabetic drugs like Pioglitazone and Rosiglitazone.[3] This highlights the metabolic targets accessible to this heterocyclic system.

The presence of the chlorophenyl moiety on this compound makes it an attractive candidate for screening in these therapeutic areas, as halogen atoms can enhance binding affinity and modulate metabolic stability.

Experimental Protocols (Exemplar)

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

3-Chlorobenzaldehyde (1.0 eq)

-

Cysteamine hydrochloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Toluene (or Ethanol) as solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus (if using toluene)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1.0 eq) in toluene.

-

Base Addition: In a separate beaker, dissolve cysteamine hydrochloride (1.05 eq) in a minimal amount of water or ethanol and add it to the reaction flask. Add triethylamine (1.1 eq) dropwise to the mixture to neutralize the hydrochloride and liberate the free amine.

-

Reaction:

-

(Toluene Method): Attach a Dean-Stark trap to the flask to remove water formed during the reaction. Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by observing the amount of water collected in the trap.

-

(Ethanol Method): Heat the mixture to reflux (approx. 78°C). The reaction is typically slower but avoids the need for a Dean-Stark trap.

-

-

Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorobenzaldehyde spot.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product (an oil or solid) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Data Visualization

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound, identified by CAS number 60980-82-7, is a heterocyclic compound built upon the pharmacologically significant thiazolidine scaffold.[5] Its synthesis is readily achievable through standard organic chemistry methods, primarily cyclocondensation. While direct biological studies on this specific isomer are limited, the extensive research on related thiazolidine and thiazolidinone derivatives suggests its potential as a valuable probe or lead compound in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. This guide provides the foundational knowledge required for scientists to engage with this compound in a research setting.

References

- Title: 2-(3-Chlorophenyl)

- Title: Thiazolidine, 2-(M-chlorophenyl)

- Title: Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids Source: PubMed Central URL

- Title: molecular geometry and biological activity of 2-(4-substituted- phenylimino)

- Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: PubMed Central URL

- Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents Source: MDPI URL

- Title: Drug design: 4-thiazolidinones applications. Part 2.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Thiazolidine, 2-(M-chlorophenyl) | C9H10ClNS | CID 108528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]

A Technical Guide to the Preliminary Bioactivity Investigation of 2-(m-Chlorophenyl)thiazolidine

Preamble: The Rationale for Investigation

The thiazolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated importance as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents, among others.[3] The versatility of the thiazolidine structure, which allows for modifications at multiple positions, enables the fine-tuning of its pharmacological profile.[1] This guide outlines a structured, multi-faceted approach for the preliminary bioactivity screening of a specific derivative, 2-(m-Chlorophenyl)thiazolidine. Our objective is to establish a foundational biological profile for this compound, employing a logical cascade of in silico and in vitro methodologies to efficiently assess its therapeutic potential and guide future research.

Phase 1: In Silico Preliminary Assessment & Target Prioritization

Before committing to resource-intensive wet-lab experiments, a computational pre-assessment is an indispensable first step. This in silico phase provides early insights into the compound's drug-likeness and potential mechanisms of action, saving significant time and resources by focusing experimental work on the most promising avenues.[4]

ADMET Profiling: Forecasting Pharmacokinetics and Toxicity

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early identification of potential pharmacokinetic and toxicological liabilities that could lead to late-stage drug development failure.[4] By computationally modeling these properties, we can deprioritize compounds with unfavorable profiles from the outset.

Methodology: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is submitted to a validated computational platform, such as ADMETlab 2.0 or ADMET-AI.[5][6] These tools use machine learning models trained on extensive datasets to predict a wide range of properties.[5][7]

Illustrative Data Presentation:

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 199.69 g/mol | Fulfills Lipinski's Rule of 5 (<500) |

| LogP | 2.85 | Indicates good membrane permeability | |

| Water Solubility | -3.1 (log mol/L) | Moderately soluble | |

| Absorption | Caco-2 Permeability | High | Likely well-absorbed from the gut |

| Human Intestinal Abs. | >90% | High probability of good absorption | |

| Distribution | Blood-Brain Barrier | Low Probability | Unlikely to cross into the CNS |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins | |

| Metabolism | CYP2D6 Substrate | Unlikely | Low risk of metabolism by this key enzyme |

| CYP3A4 Inhibitor | Likely | Potential for drug-drug interactions | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

Note: The data above is hypothetical and for illustrative purposes.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[8] This allows us to screen this compound against a library of known protein targets associated with various diseases (e.g., cancer, bacterial infections) to generate hypotheses about its mechanism of action.[9][10]

Causality Behind the Workflow: This process simulates the "lock and key" interaction between a drug and its target.[11] By identifying proteins where the compound docks with high affinity (a low binding energy value), we can prioritize which biological assays to perform.[8] For instance, a strong predicted binding to bacterial DNA gyrase would strongly justify conducting antimicrobial assays.

Generalized Molecular Docking Protocol:

-

Target Selection & Preparation: A 3D crystal structure of a target protein (e.g., VEGFR-2 for anticancer, DNA gyrase for antibacterial) is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed.[8][11]

-

Ligand Preparation: A 3D structure of this compound is generated and energy-minimized.

-

Grid Box Generation: A docking grid is defined around the active binding site of the target protein.[11]

-

Docking Simulation: Software like AutoDock Vina is used to run the docking simulation, which explores various possible binding poses of the ligand within the protein's active site.[12][13]

-

Result Analysis: The output is analyzed to identify the binding pose with the lowest energy score (highest affinity) and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.[8][12]

Phase 2: In Vitro Bioactivity Screening

Based on the broad potential of thiazolidine derivatives and guided by in silico predictions, a panel of foundational in vitro assays is conducted to obtain empirical evidence of biological activity.[14][15]

Cytotoxicity & Antiproliferative Activity

A primary goal in drug discovery is to identify compounds that can selectively inhibit the growth of cancer cells.[16] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18]

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product that is insoluble in water.[17][19] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.[20]

Detailed Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[16]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium is removed from the wells and replaced with the compound-containing medium. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[16]

-

Incubation: Plates are incubated for 48 hours to allow the compound to exert its effect.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.[19]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Illustrative Data Presentation:

| Cell Line | Compound | IC₅₀ (µM) |

| A549 (Lung Cancer) | This compound | 45.2 ± 3.1 |

| MCF-7 (Breast Cancer) | This compound | > 100 |

| Doxorubicin (Control) | A549 | 0.8 ± 0.1 |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[21][22] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[23][24]

Detailed Experimental Protocol: Broth Microdilution

-

Bacterial Strains: Representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are used.

-

Inoculum Preparation: Bacteria are grown in Mueller-Hinton Broth (MHB) overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[25]

-

Compound Dilution: The test compound is serially diluted two-fold in MHB across a 96-well plate.[23]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Controls include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic (e.g., Ciprofloxacin).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[24][25]

Illustrative Data Presentation:

| Bacterial Strain | Compound | MIC (µg/mL) |

| S. aureus (Gram-positive) | This compound | 64 |

| E. coli (Gram-negative) | This compound | > 128 |

| Ciprofloxacin (Control) | S. aureus | 1 |

| Ciprofloxacin (Control) | E. coli | 0.5 |

Antioxidant Activity

Antioxidants can neutralize harmful free radicals and are implicated in the prevention of various diseases. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the free-radical scavenging ability of a compound.[26][27] Using both is advantageous as the ABTS radical is soluble in both aqueous and organic media, while the DPPH radical is soluble only in organic media, allowing for a broader assessment.[28]

Principle of the Assays: Both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are stable free radicals.[28][29] In the presence of an antioxidant compound that can donate a hydrogen atom, these radicals are reduced, leading to a color change that can be measured spectrophotometrically. The degree of color loss is proportional to the antioxidant's scavenging activity.[27]

Detailed Experimental Protocol: DPPH Assay

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (in methanol) are mixed with 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Data Acquisition: The absorbance is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Phase 3: Visualized Workflows and Decision Logic

Effective research requires a clear, logical progression from one stage to the next. The following diagrams, rendered in DOT language, illustrate the overarching strategy and specific experimental processes.

Caption: Overall workflow for the preliminary bioactivity investigation.

Caption: Detailed experimental workflow for the MTT cytotoxicity assay.

Caption: Logical decision-making based on initial screening results.

Conclusion

This guide presents a systematic, evidence-based framework for conducting a preliminary bioactivity investigation of this compound. By integrating predictive in silico modeling with a targeted panel of in vitro assays, researchers can efficiently generate a foundational dataset. This initial profile is critical for making informed " go/no-go " decisions and strategically directing subsequent research efforts, whether that involves lead optimization, mechanism of action studies, or the synthesis of more potent analogs. This structured approach maximizes the potential for discovering novel therapeutic agents while judiciously allocating valuable research resources.

References

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

-

Biolgical activities of thiazolidine - A review. (2015). ResearchGate. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

-

Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2024). Bentham Science. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2024). PubMed. [Link]

-

Biological Activities of Thiazolidine - A Review. (n.d.). ijpbs.net. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

-

MTT assay. (n.d.). Wikipedia. [Link]

-

In silico modelling and molecular dynamics simulation studies of thiazolidine based PTP1B inhibitors. (n.d.). PubMed. [Link]

-

Molecular Docking Tutorial. (n.d.). unimore.it. [Link]

-

Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. (2024). AIP Publishing. [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). National Institutes of Health. [Link]

-

ADMET-AI. (n.d.). admet-ai.com. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]

-

ADMET predictions. (n.d.). VLS3D.COM. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Institutes of Health. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

ADMET Predictor®. (n.d.). Simulations Plus. [Link]

-

Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate. [Link]

-

Molecular Modeling and Computer-Designing for New Compounds Starting From Thiazolidinedione Molecule as Anti-Hyperglycemics. (2021). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. [Link]

-

ADMETlab 2.0. (n.d.). admetmesh.scbdd.com. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

-

Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (2023). National Institutes of Health. [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Institutes of Health. [Link]

-

Screening and identification of novel biologically active natural compounds. (n.d.). National Institutes of Health. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). National Institutes of Health. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). MDPI. [Link]

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). National Institutes of Health. [Link]

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Thiazolidine - A Review - ProQuest [proquest.com]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. ADMET-AI [admet.ai.greenstonebio.com]

- 6. ADMETlab 2.0 [admetmesh.scbdd.com]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. In silico modelling and molecular dynamics simulation studies of thiazolidine based PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. MTT assay - Wikipedia [en.wikipedia.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apec.org [apec.org]

- 24. mdpi.com [mdpi.com]

- 25. microbenotes.com [microbenotes.com]

- 26. researchgate.net [researchgate.net]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Fundamental Chemistry of the 2-Arylthiazolidine Scaffold

Introduction

The 2-arylthiazolidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1] This five-membered ring, containing both sulfur and nitrogen heteroatoms, serves as a versatile pharmacophore found in a range of biologically active compounds, from anticancer agents to cysteine prodrugs.[2][3] Its chemical properties are dictated by the interplay between the thiazolidine ring and the aryl substituent at the C2 position, leading to unique reactivity, stereochemistry, and biological functions. This guide provides an in-depth exploration of the core chemistry of this scaffold, focusing on its synthesis, reactivity, and critical role as a latent form of L-cysteine for therapeutic applications.

Synthesis of the 2-Arylthiazolidine Scaffold

The primary and most direct route to 2-arylthiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and a substituted aromatic aldehyde.[4][5] This reaction is typically performed under mild conditions, often in a mixed solvent system like ethanol and water at room temperature, and proceeds via a nucleophilic addition-cyclization cascade.[4]

Mechanism:

-

Schiff Base Formation: The amine group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. This is followed by dehydration to form an intermediate imine (Schiff base).

-

Intramolecular Cyclization: The thiol group of the cysteine moiety then attacks the imine carbon in an intramolecular fashion. This 5-endo-trig cyclization is favorable and leads to the formation of the five-membered thiazolidine ring.[6]

This synthesis generates two chiral centers at the C2 and C4 positions. Since L-cysteine provides a fixed (R) configuration at C4, the reaction typically produces a mixture of two diastereomers, (2S, 4R) and (2R, 4R).[5] The (2S, 4R) diastereomer, where the bulky aryl group and the carboxylic acid group are on opposite sides of the ring, is often the major product due to greater steric stability.[5]

Caption: Ring-chain tautomeric equilibrium of the thiazolidine scaffold.

Hydrolysis and Stability

The hydrolysis of the 2-arylthiazolidine ring to release the constituent cysteine and aldehyde is the cornerstone of its application as a prodrug. This reaction is essentially the reverse of its synthesis and proceeds via the open-chain iminothiol tautomer. [7]The stability of the ring is pH-dependent. Under neutral or slightly alkaline conditions (e.g., physiological pH 7.4), the ring can slowly open, allowing for the gradual release of L-cysteine. [7]This process is generally considered non-enzymatic. [7] The rate of hydrolysis and subsequent release of cysteine can be tuned by modifying the electronic properties of the C2-aryl substituent. Electron-withdrawing groups on the aryl ring can make the imine carbon more electrophilic, potentially facilitating hydrolysis, while electron-donating groups may stabilize the ring.

The 2-Arylthiazolidine Scaffold as a Cysteine Prodrug

A primary application of 2-substituted thiazolidine-4-carboxylic acids is as prodrugs for the intracellular delivery of L-cysteine. [7][8]L-cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant. However, direct administration of L-cysteine is problematic due to its toxicity and rapid oxidation. [8] The 2-arylthiazolidine scaffold effectively masks the reactive amine and thiol groups of cysteine, creating a more stable molecule for administration. [9]Once inside the cell, the physiological environment promotes the slow, non-enzymatic hydrolysis of the thiazolidine ring, releasing L-cysteine where it is needed for GSH synthesis. [7]This strategy has been successfully employed to protect against drug-induced hepatotoxicity, such as that caused by acetaminophen overdose, by replenishing depleted GSH stores. [7][9]

Caption: Mechanism of 2-arylthiazolidine as a cysteine prodrug.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-arylthiazolidine derivatives is highly dependent on the nature of the substituents on both the aryl ring and the thiazolidine core. [2]

-